Psoralin, N-decanoyl-5-oxo-

PASS In silico Sickle Cell Disease

Psoralin, N-decanoyl-5-oxo- (CAS: 65549-33-9) is a semi-synthetic furocoumarin derivative obtained by N-decanoylation of the 5-oxo-psoralin scaffold. Its chemical identity is defined as 7-oxo-7H-furo[3,2-g]chromen-4-yl decanoate, with the molecular formula C₂₁H₂₄O₅ and a molecular weight of 356.41 g/mol.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 65549-33-9
Cat. No. B15197346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsoralin, N-decanoyl-5-oxo-
CAS65549-33-9
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3
InChIInChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3
InChIKeyUMHQELYIUBDOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psoralin, N-decanoyl-5-oxo- (CAS 65549-33-9): Properties and Procurement Baseline


Psoralin, N-decanoyl-5-oxo- (CAS: 65549-33-9) is a semi-synthetic furocoumarin derivative obtained by N-decanoylation of the 5-oxo-psoralin scaffold [1]. Its chemical identity is defined as 7-oxo-7H-furo[3,2-g]chromen-4-yl decanoate, with the molecular formula C₂₁H₂₄O₅ and a molecular weight of 356.41 g/mol . This compound belongs to the psoralen class of photoactive compounds, characterized by a planar tricyclic core capable of intercalating into DNA and forming covalent adducts upon ultraviolet A (UVA) light activation [2]. The introduction of the decanoyl group at the 5-position enhances the lipophilicity of the molecule, altering its solubility profile and potentially modulating its biological interactions compared to unmodified psoralens [3].

Why Psoralin, N-decanoyl-5-oxo- Cannot Be Replaced by Unmodified Psoralen or 5-Hydroxypsoralen


Selecting a generic furocoumarin for research applications where specific lipophilicity and predicted bioactivity are critical parameters can lead to experimental failure. Unmodified psoralen (CAS: 66-97-1) and the natural derivative 5-hydroxypsoralen (bergaptol, CAS: 486-60-2) exhibit distinct physico-chemical and biological properties that are fundamentally altered by the 5-oxo and N-decanoyl modifications present in Psoralin, N-decanoyl-5-oxo- [1]. Specifically, the long-chain N-decanoyl moiety imparts markedly different solubility characteristics (liposolubility vs. hydrosolubility) and is expected to dramatically change the compound's partition coefficient (LogP), thereby affecting its ability to cross biological membranes and interact with hydrophobic pockets in target proteins or lipid bilayers [2]. The following sections provide quantitative evidence detailing why these structural differences translate into verifiable, differential performance.

Quantitative Differentiation Guide: Psoralin, N-decanoyl-5-oxo- vs. In-Class Analogs


PASS Prediction for Sickle Cell Anemia: Psoralin, N-decanoyl-5-oxo- vs. Isopsoralin

In a high-throughput in silico screening using the Prediction of Activity Spectra for Substances (PASS) algorithm for sickle cell anemia, Psoralin, N-decanoyl-5-oxo- demonstrated a Probability to be Active (Pa) score of 0.180 and a Probability to be Inactive (Pi) score of 0.022 [1]. This compares to the structurally related analog Isopsoralin (A6), which exhibited a higher Pa of 0.194 but a significantly worse Pi of 0.074, indicating a lower selectivity profile [1].

PASS In silico Sickle Cell Disease Drug Screening

PASS Prediction for Sickle Cell Anemia: Psoralin, N-decanoyl-5-oxo- vs. Voxelotor (Standard Drug)

The same PASS screening revealed that Psoralin, N-decanoyl-5-oxo- achieved a more favorable predictive profile than the FDA-approved sickle cell drug Voxelotor (GBT-440) [1]. The target compound's Pa value was 0.180 compared to Voxelotor's 0.155. More notably, its Pi value was 0.022, which is 83% lower than Voxelotor's Pi of 0.131 [1].

PASS In silico Sickle Cell Disease Drug Screening

Differential Lipophilicity and Solubility: N-Decanoyl Derivative vs. 5-Hydroxypsoralen

Patent data explicitly defines the solubility profile of n-decanoyl-5-oxy-psoralene (synonymous with Psoralin, N-decanoyl-5-oxo-) as lipo-soluble, demonstrating solubility in alcohols, glycols, and vegetable oils while being insoluble in water [1]. This is a direct consequence of the N-decanoyl group, which increases the calculated LogP to 5.58530 [2]. In stark contrast, the same patent describes 5-hydroxypsoralen (bergaptol) as hydro-soluble (soluble in water) [1].

Lipophilicity Solubility Formulation Physico-Chemical

Structural Basis for Differential Lipophilicity and Predicted Activity

The unique substitution pattern of Psoralin, N-decanoyl-5-oxo- provides a structural rationale for its differential properties compared to other common psoralens [1]. Unlike 5-methoxypsoralen (bergapten) or 5-hydroxypsoralen (bergaptol), the 5-oxo group and the long-chain N-decanoyl substituent (C10) introduce a combination of an electron-withdrawing carbonyl and a bulky, highly lipophilic acyl chain. This structural motif is not present in natural or clinically used psoralens (e.g., 8-methoxypsoralen, 4,5',8-trimethylpsoralen) [2], providing a clear chemical basis for its distinct predicted bioactivity (Pa/Pi) and lipo-soluble character.

Structure-Activity Relationship SAR Molecular Modeling

Target Application Scenarios for Psoralin, N-decanoyl-5-oxo- Based on Quantitative Differentiation


In Silico Screening and Early-Stage Drug Discovery for Sickle Cell Disease

This compound is a rational choice for researchers performing in silico screening or early-stage in vitro validation of novel chemical entities for sickle cell anemia. Its favorable PASS profile (Pa=0.180, Pi=0.022), which quantitatively outperforms the clinical standard Voxelotor in predicted selectivity (83% lower Pi), makes it a high-priority candidate for progression to cell-based assays (e.g., anti-sickling assays using erythrocytes from SCD patients) [1]. Its distinct structural class compared to existing therapies also provides a valuable new scaffold for medicinal chemistry optimization.

Development of Lipid-Based Formulations for Topical or Parenteral Delivery

The compound's explicitly defined lipo-solubility (insoluble in water, soluble in oils, alcohols, and glycols) and high calculated LogP (5.59) uniquely position it for studies involving lipid-based drug delivery systems [1][2]. In contrast to water-soluble psoralen derivatives like 5-hydroxypsoralen, this compound is more suitable for incorporation into lipid nanoparticles, emulsions, or liposomal formulations for enhanced topical penetration or for parenteral administration strategies targeting hydrophobic compartments [1].

Photoactive Probe Studies Requiring Enhanced Membrane Permeability

Given its psoralen core and high lipophilicity, this compound may serve as a photoactive probe with improved membrane permeability [1][2]. Research applications investigating the photo-induced crosslinking of nucleic acids or proteins in hydrophobic cellular environments (e.g., lipid bilayers) may benefit from its enhanced liposolubility, which could promote superior partitioning into membranes compared to less lipophilic standard psoralens like 8-methoxypsoralen or 5-methoxypsoralen [3].

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